

5-Bromo-2-iodopyridin-3-ol CAS number 188057-49-0

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-2-iodopyridin-3-ol**

Cat. No.: **B063393**

[Get Quote](#)

An In-depth Technical Guide to **5-Bromo-2-iodopyridin-3-ol** (CAS: 188057-49-0)

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary & Compound Profile

5-Bromo-2-iodopyridin-3-ol is a strategically designed heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. Its utility is rooted in the differential reactivity of its two halogen substituents, which enables selective and sequential functionalization of the pyridine core. This guide provides a senior application scientist's perspective on the synthesis, reactivity, and strategic application of this versatile intermediate, focusing on the underlying chemical principles that drive its utility in the development of complex molecules.

The compound exists as a solid at room temperature and, like many hydroxypyridines, can exhibit tautomerism, existing in equilibrium with its corresponding pyridinone form. However, it is formally named and registered under the pyridin-3-ol structure.


Table 1: Physicochemical Properties of 5-Bromo-2-iodopyridin-3-ol

Property	Value	Reference(s)
CAS Number	188057-49-0	[1]
Molecular Formula	C ₅ H ₃ BrINO	
Molecular Weight	299.89 g/mol	
Physical Form	Solid	
IUPAC Name	5-bromo-2-iodopyridin-3-ol	N/A
SMILES	Oc1cc(Br)cnc1I	
InChI Key	TYKCQFLONIEXBQ- UHFFFAOYSA-N	

Section 2: Proposed Synthesis Pathway

While **5-Bromo-2-iodopyridin-3-ol** is commercially available, a survey of current literature does not reveal a direct, published synthesis protocol. However, leveraging established principles of pyridine chemistry, a plausible and efficient synthetic route can be proposed. This demonstrates the predictive power of mechanistic understanding in synthetic design.

The most logical disconnection approach begins with a readily available precursor, 5-Bromo-3-hydroxypyridine. The key transformation is the regioselective iodination at the C-2 position. The pyridine nitrogen atom deactivates the ring towards electrophilic aromatic substitution but directs incoming electrophiles to the C-3 and C-5 positions. Conversely, the hydroxyl group at C-3 is a powerful activating, ortho-, para-director. In this case, the C-2, C-4, and C-6 positions are activated by the hydroxyl group. The C-2 position is sterically accessible and electronically activated by both the hydroxyl group (ortho) and the ring nitrogen, making it a prime target for halogenation. A mild electrophilic iodinating agent is required to achieve this transformation efficiently. A one-pot iodination of hydroxypyridines using reagents like N-iodosuccinimide (NIS) has been shown to be effective.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Proposed synthetic route to **5-Bromo-2-iodopyridin-3-ol**.

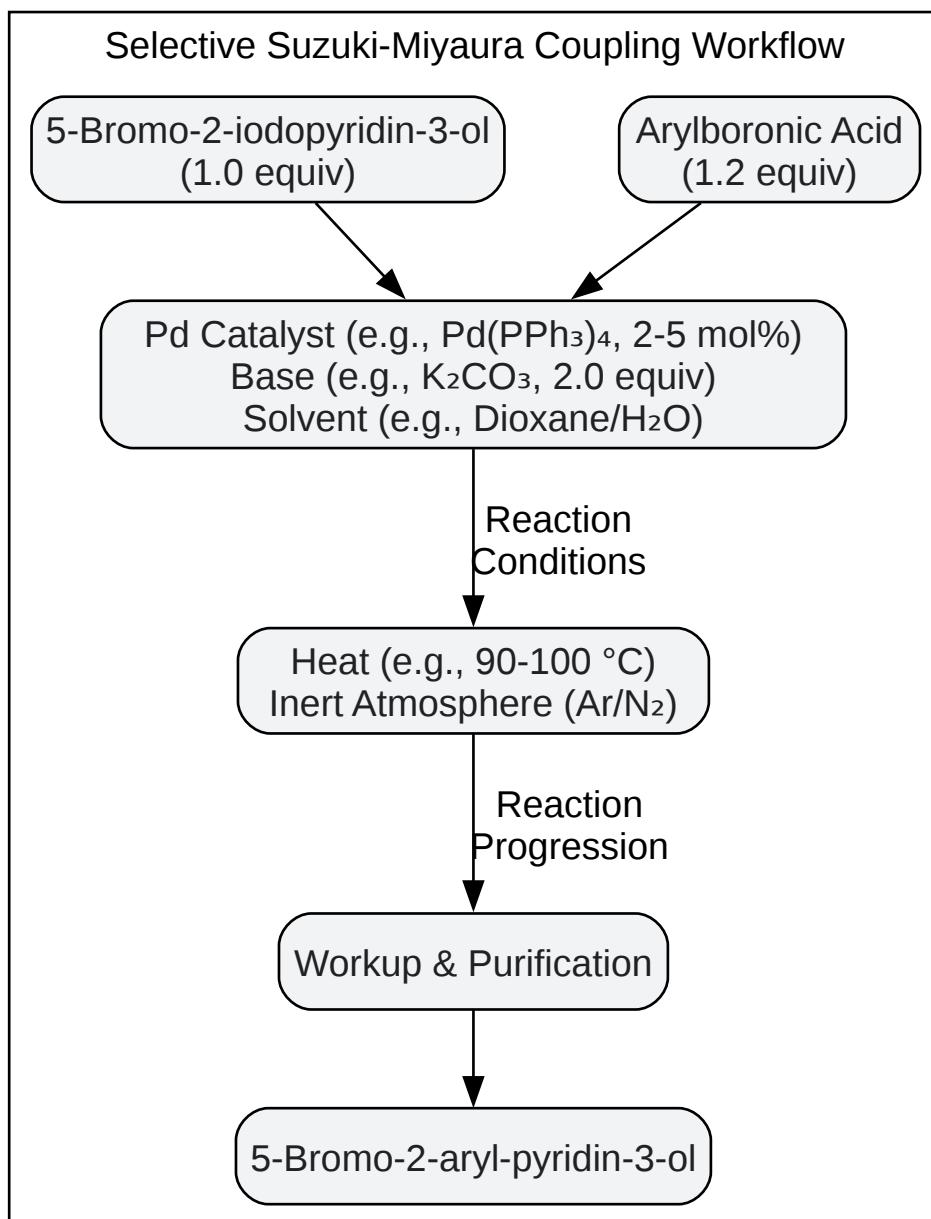
Exemplary Protocol: Synthesis of 5-Bromo-2-iodopyridin-3-ol

This protocol is a proposed methodology based on analogous transformations and should be optimized for safety and yield.

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-Bromo-3-hydroxypyridine (1.0 equiv.).
- Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material completely.
- Reagent Addition: Under a positive pressure of nitrogen, add N-iodosuccinimide (NIS) (1.1-1.2 equiv.) portion-wise to the stirred solution at room temperature.
- Reaction: Heat the reaction mixture to a gentle reflux (approx. 82 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
- Workup: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining iodine), water, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on

silica gel to yield the final product.

Section 3: Strategic Application in Cross-Coupling Chemistry


The primary value of **5-Bromo-2-iodopyridin-3-ol** lies in its capacity for selective, sequential cross-coupling reactions. This utility is governed by a fundamental principle of organometallic chemistry.

Pillar 1: The Principle of Differential Halogen Reactivity

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the first and often rate-determining step is the oxidative addition of the organohalide to the Pd(0) catalyst. The rate of this step is inversely related to the carbon-halogen bond strength (C-I < C-Br < C-Cl).[3] Consequently, the C-I bond at the 2-position of the pyridine ring is significantly more reactive than the C-Br bond at the 5-position. This reactivity differential allows chemists to perform a cross-coupling reaction selectively at the C-2 position while leaving the C-5 bromine atom untouched for a subsequent, different transformation.

Pillar 2: Selective Suzuki-Miyaura Coupling (C-C Bond Formation)

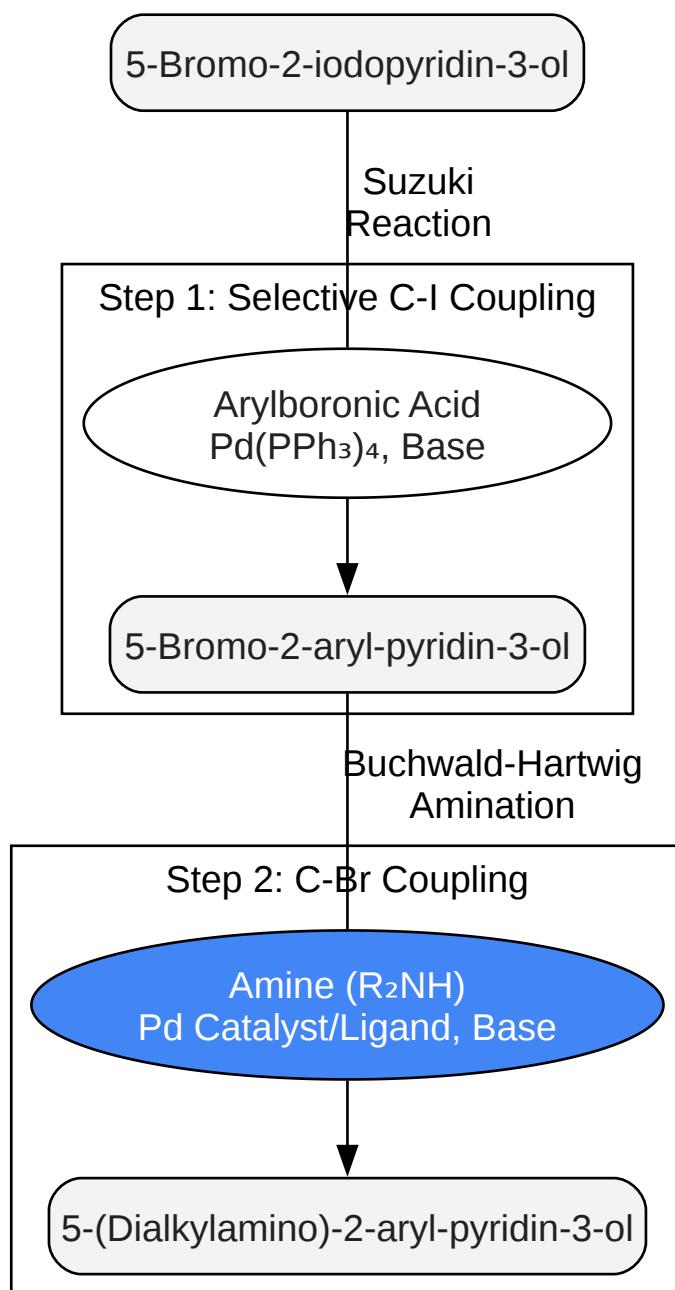
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds. By reacting **5-Bromo-2-iodopyridin-3-ol** with an arylboronic acid under appropriate conditions, one can selectively form a biaryl linkage at the C-2 position.

[Click to download full resolution via product page](#)

Caption: General workflow for selective Suzuki-Miyaura coupling.

Exemplary Protocol: Selective Suzuki Coupling at the C-2 Position

- Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine **5-Bromo-2-iodopyridin-3-ol** (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K_2CO_3 , 2.0 equiv.).


- Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 5 mol%).^{[4][5]}
- Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), via syringe.
- Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 4-16 hours, monitoring for the consumption of the starting material by TLC or LC-MS.
- Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
- Purification: Dry the organic phase over anhydrous Na_2SO_4 , filter, and concentrate. Purify the residue by flash column chromatography to afford the 5-bromo-2-aryl-pyridin-3-ol product.

Pillar 3: Selective Buchwald-Hartwig Amination (C-N Bond Formation)

For the synthesis of arylamines, which are prevalent in pharmaceuticals, the Buchwald-Hartwig amination offers a powerful method for C-N bond formation. The same principle of differential reactivity applies, allowing for selective amination at the C-2 iodo position.

Pillar 4: The Power of Sequential Functionalization

The true synthetic power of **5-Bromo-2-iodopyridin-3-ol** is realized in sequential reactions. After the initial selective coupling at the C-2 position, the product retains the C-5 bromine atom, which can participate in a second, distinct cross-coupling reaction. This enables the convergent and efficient assembly of complex, polysubstituted pyridine scaffolds from a single starting material.

[Click to download full resolution via product page](#)

Caption: A sequential Suzuki/Buchwald-Hartwig reaction strategy.

Section 4: Analytical Characterization

Confirmation of the structure and purity of **5-Bromo-2-iodopyridin-3-ol** and its derivatives is achieved through standard analytical techniques.

- ^1H NMR: The proton spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the protons at the C-4 and C-6 positions. The proton at C-6, being adjacent to the nitrogen, would likely appear further downfield. A broad singlet corresponding to the hydroxyl proton would also be present.
- ^{13}C NMR: The carbon spectrum would show five distinct signals for the pyridine ring carbons. The carbon bearing the iodine (C-2) would likely appear at a characteristically high field (low ppm) compared to the other halogenated carbon.
- Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom ($^{79}\text{Br}/^{81}\text{Br}$ in $\sim 1:1$ ratio). The molecular ion peak $[\text{M}]^+$ would be observed at m/z 299 and 301.

Section 5: Safety & Handling

As with any active chemical reagent, proper handling of **5-Bromo-2-iodopyridin-3-ol** is essential. The compound is classified as harmful and an irritant.

Table 2: GHS Hazard & Precautionary Information

Category	Code(s)	Description	Reference(s)
Pictogram	GHS07	Exclamation Mark	
Signal Word	Warning		
Hazard Statements	H302	Harmful if swallowed.	
H315	Causes skin irritation.	N/A	
H319	Causes serious eye irritation.	N/A	
H335	May cause respiratory irritation.	N/A	
Precautionary Statements	P261, P280, P301+P312, P302+P352, P305+P351+P338	Avoid breathing dust. Wear protective gear. If swallowed, call a poison center. If on skin, wash with water. If in eyes, rinse cautiously.	N/A

Handling Recommendations:

- Always handle this compound in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

Section 6: Conclusion

5-Bromo-2-iodopyridin-3-ol is more than just an intermediate; it is a sophisticated tool for molecular construction. Its value is derived from the predictable and exploitable difference in

reactivity between its carbon-iodine and carbon-bromine bonds. This feature allows researchers to execute selective and sequential cross-coupling reactions, providing a powerful and convergent pathway to complex, highly substituted pyridine derivatives that are of high interest in pharmaceutical and materials science research. Understanding the principles behind its reactivity is key to unlocking its full potential in the laboratory.

Section 7: References

- Royal Society of Chemistry. (2002). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. *Chemical Communications*. Retrieved from [\[Link\]](#)
- Mongin, F., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. *The Journal of Organic Chemistry*, 87(5), 2559–2568. Retrieved from [\[Link\]](#)
- RuixiBio. (n.d.). **5-Bromo-2-iodopyridin-3-ol**. Retrieved from [\[Link\]](#)
- Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. *International Journal of Simulation: Systems, Science & Technology*, 17(46). Retrieved from [\[Link\]](#)
- Maloney, K. M., et al. (2010). One-Pot Iodination of Hydroxypyridines. *The Journal of Organic Chemistry*, 75(20), 6999–7002. Retrieved from [\[Link\]](#)
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. *Molecules*, 22(2), 206. Retrieved from [\[Link\]](#)
- Gallou, F., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. *RSC Sustainability*, 1(9), 2411-2416. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. novasynorganics.com [novasynorganics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [5-Bromo-2-iodopyridin-3-ol CAS number 188057-49-0]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b063393#5-bromo-2-iodopyridin-3-ol-cas-number-188057-49-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com